1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
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Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the cyclization of the acylated product to form the desired pyridin-2-one structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while oxidation could produce a pyridine N-oxide.
Scientific Research Applications
Chemistry: In chemistry, 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-[(5-Chloropyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
- 1-[(5-Fluoropyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
- 1-[(5-Iodopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
Uniqueness: Compared to its analogs, 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one offers a unique combination of reactivity and stability. The bromine atom provides a versatile site for further functionalization, while the trifluoromethyl group enhances its chemical and biological properties.
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2O/c13-10-3-8(4-17-5-10)6-18-7-9(12(14,15)16)1-2-11(18)19/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWOLYWUMLVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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